molecular formula C25H28F2N4O2 B10913328 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(2-methylbenzyl)piperazin-1-yl]pyrimidine

4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(2-methylbenzyl)piperazin-1-yl]pyrimidine

Cat. No.: B10913328
M. Wt: 454.5 g/mol
InChI Key: VNKDESACFHQWJS-UHFFFAOYSA-N
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Description

4-{6-(DIFLUOROMETHYL)-2-[4-(2-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with difluoromethyl and piperazino groups, along with a methoxyphenyl methyl ether moiety. Its unique structure suggests potential utility in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-(DIFLUOROMETHYL)-2-[4-(2-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution using difluoromethylating agents such as difluoromethyl iodide.

    Attachment of the Piperazino Group: The piperazino group can be attached through a nucleophilic substitution reaction with a suitable piperazine derivative.

    Formation of the Methoxyphenyl Methyl Ether Moiety: The methoxyphenyl methyl ether moiety can be synthesized through an etherification reaction using methoxyphenol and methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazino and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Monofluoromethyl or methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, the compound may be used as a probe to study biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, the compound has potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of 4-{6-(DIFLUOROMETHYL)-2-[4-(2-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{6-(METHYL)-2-[4-(2-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER
  • 4-{6-(CHLOROMETHYL)-2-[4-(2-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER

Uniqueness

The presence of the difluoromethyl group in 4-{6-(DIFLUOROMETHYL)-2-[4-(2-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity. Additionally, the combination of the piperazino and pyrimidinyl moieties provides a unique scaffold for interaction with biological targets, potentially offering advantages in therapeutic applications.

Properties

Molecular Formula

C25H28F2N4O2

Molecular Weight

454.5 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C25H28F2N4O2/c1-17-6-4-5-7-19(17)16-30-10-12-31(13-11-30)25-28-20(15-21(29-25)24(26)27)18-8-9-22(32-2)23(14-18)33-3/h4-9,14-15,24H,10-13,16H2,1-3H3

InChI Key

VNKDESACFHQWJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=NC(=CC(=N3)C(F)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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